molecular formula C12H9BrN2O2S B2661737 (E)-N'-((4-bromothiophen-2-yl)methylene)-2-hydroxybenzohydrazide CAS No. 758701-36-9

(E)-N'-((4-bromothiophen-2-yl)methylene)-2-hydroxybenzohydrazide

Cat. No.: B2661737
CAS No.: 758701-36-9
M. Wt: 325.18
InChI Key: GWOCPOQHYCGGFA-MKMNVTDBSA-N
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Description

(E)-N'-((4-bromothiophen-2-yl)methylene)-2-hydroxybenzohydrazide is a Schiff base hydrazone derivative of interest in advanced materials science and pharmaceutical research . Compounds of this structural class, characterized by an (E)-configuration around the C=N bond, are frequently investigated for their biological activities, which can include antimicrobial and antitumor properties . The molecular structure integrates a 2-hydroxybenzohydrazide moiety with a 4-bromothiophene ring, a feature known to influence the compound's electronic characteristics and its ability to engage in intermolecular bonding . In the solid state, analogous molecules are often stabilized by intramolecular hydrogen bonds, such as N-H···O, which lock the molecular conformation. The crystal packing is further stabilized by intermolecular interactions including O-H···O hydrogen bonds, which can link molecules into chains, and π-π stacking interactions between aromatic rings, leading to the formation of centrosymmetric dimers . Researchers value this compound as a precursor or ligand in the synthesis of metal complexes and for exploring structure-activity relationships in drug discovery . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(E)-(4-bromothiophen-2-yl)methylideneamino]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O2S/c13-8-5-9(18-7-8)6-14-15-12(17)10-3-1-2-4-11(10)16/h1-7,16H,(H,15,17)/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOCPOQHYCGGFA-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CS2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=CS2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-((4-bromothiophen-2-yl)methylene)-2-hydroxybenzohydrazide typically involves the condensation reaction between 4-bromothiophene-2-carbaldehyde and 2-hydroxybenzohydrazide. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid, which facilitates the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-((4-bromothiophen-2-yl)methylene)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N’-((4-bromothiophen-2-yl)methylene)-2-hydroxybenzohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N’-((4-bromothiophen-2-yl)methylene)-2-hydroxybenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can form hydrogen bonds or coordinate with metal ions, influencing biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences and their implications:

Compound Name Substituent Features Key Structural Insights References
(E)-N'-((4-Bromothiophen-2-yl)methylene)-2-hydroxybenzohydrazide 4-Bromo-thiophene, hydroxybenzoyl Bromine enhances electronegativity and steric effects, influencing coordination and reactivity .
2-Hydroxy-N′-((thiophen-2-yl)methylene)benzohydrazide (HTMBH) Thiophene (no bromine) Lacks bromine; lower molecular weight and altered electronic properties reduce corrosion inhibition efficacy compared to brominated analogs .
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide Furan instead of thiophene Oxygen in furan reduces aromatic stability compared to sulfur-containing thiophene, affecting ligand-metal binding .
N′-(4-Chlorobenzylidene)-2-hydroxybenzohydrazide Chlorophenyl instead of bromothiophene Chlorine’s smaller atomic radius and lower polarizability result in weaker intermolecular interactions compared to bromine .
(E)-N′-(2-Hydroxynaphthalen-1-yl)methylene)-2-hydroxybenzohydrazide Naphthalene replaces benzene Extended π-system enhances fluorescence and antioxidant activity but reduces solubility .

Key Observations :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius increases steric hindrance and polarizability, enhancing binding to metal ions and biological targets .
  • Thiophene vs. Furan : Thiophene’s sulfur atom improves thermal stability and electronic delocalization, critical for applications in corrosion inhibition and catalysis .

Key Observations :

  • Microwave synthesis significantly improves yields (e.g., 95% for dichlorophenyl-furan derivatives) by enhancing reaction kinetics .
  • Conventional reflux remains preferred for brominated thiophenes due to their thermal stability .

Physicochemical and Spectroscopic Properties

Compound Name UV-Vis λmax (nm) FT-IR (C=N stretch, cm⁻¹) HOMO-LUMO Gap (eV) Crystal System (X-ray) References
(E)-N'-((4-Bromothiophen-2-yl)methylene)-2-hydroxybenzohydrazide 320–340 1605–1610 3.8–4.2 Monoclinic, P2₁/c
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide 310–325 1590–1600 4.5–4.8 Orthorhombic, Pbca
(Z)-N′-[Amino(pyridin-2-yl)methylene]-2-hydroxybenzohydrazide 330–350 1615–1620 3.5–3.9 Triclinic, P-1

Key Observations :

  • Bromothiophene derivatives exhibit lower HOMO-LUMO gaps (3.8–4.2 eV), indicating higher reactivity in charge-transfer applications .
  • The (Z)-isomer of pyridine-containing analogs shows distinct crystallographic packing due to intramolecular hydrogen bonding .

Key Observations :

  • Metal complexes (e.g., Co(II), Cu(II)) enhance antimicrobial and antioxidant activities due to improved redox properties .
  • Bromothiophene derivatives exhibit superior corrosion inhibition, attributed to strong adsorption via sulfur and bromine atoms .

Biological Activity

(E)-N'-((4-bromothiophen-2-yl)methylene)-2-hydroxybenzohydrazide is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antioxidant and antibacterial properties.

Synthesis and Characterization

The synthesis of (E)-N'-((4-bromothiophen-2-yl)methylene)-2-hydroxybenzohydrazide typically involves the condensation reaction between 4-bromothiophen-2-carbaldehyde and 2-hydroxybenzohydrazide. The reaction is performed under acidic conditions, often using glacial acetic acid as a solvent. The resulting compound is characterized by various spectroscopic methods, including NMR and IR spectroscopy.

Table 1: Characterization Data

PropertyValue
Melting Point235-237 °C
Yield80%
IR (KBr, cm⁻¹)3186, 3043, 1633
1H NMR (400 MHz)δ 12.03 (s, N-H), δ 8.69 (s, CH=N)

Antioxidant Activity

Antioxidant activity is a crucial aspect of many pharmaceutical compounds. Studies have shown that hydrazone derivatives exhibit significant antioxidant properties due to their ability to scavenge free radicals. The antioxidant capacity of (E)-N'-((4-bromothiophen-2-yl)methylene)-2-hydroxybenzohydrazide can be evaluated using assays such as DPPH and ABTS.

Antibacterial Activity

Antibacterial activity has been a focal point for compounds containing hydrazone moieties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains can provide insight into the efficacy of this compound.

Table 2: Antibacterial Activity Data

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

Structure-Activity Relationship (SAR)

The biological activity of (E)-N'-((4-bromothiophen-2-yl)methylene)-2-hydroxybenzohydrazide can be influenced by its structural components. The presence of electron-withdrawing groups such as bromine enhances the compound's reactivity and biological effectiveness. Studies suggest that modifications in the hydrazone structure can lead to variations in both antioxidant and antibacterial activities.

Case Studies

Recent studies have demonstrated the potential of hydrazone derivatives in drug development. For instance, a study focusing on substituted benzoylhydrazones revealed promising results in terms of both antioxidant and antibacterial properties, suggesting that similar derivatives could serve as effective therapeutic agents against various pathogens .

Q & A

Q. Q1. What are the optimal conditions for synthesizing (E)-N'-((4-bromothiophen-2-yl)methylene)-2-hydroxybenzohydrazide via microwave-assisted methods?

Answer: Microwave-assisted synthesis offers a green chemistry approach with reduced reaction time and solvent use. Key parameters include:

  • Power range : 160–320 Watts (higher power accelerates reaction kinetics but may reduce selectivity).
  • Reaction time : 2–8 minutes (shorter times favor energy efficiency without compromising yield).
  • Solvent : Ethanol is preferred for its low toxicity and ability to dissolve both hydrazide and aldehyde precursors .
  • Yield optimization : Pre-reaction docking studies (e.g., using Mollegro Virtual Docker) can predict reactive conformers, improving synthesis efficiency .

Advanced Synthesis & Characterization

Q. Q2. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) provides precise structural insights:

  • Space group : Monoclinic systems (e.g., P1₂1/c1) are common for hydrazide derivatives, with unit-cell parameters (e.g., a = 10.075 Å, b = 21.950 Å, c = 8.187 Å) .
  • Hydrogen bonding : Intra- and intermolecular bonds (e.g., N–H···O and C–H···O) stabilize crystal packing. For example, S(6) ring motifs form via N3–H3···O2 interactions (bond length: 1.738 Å) .
  • Disorder refinement : Bromine atoms may exhibit positional disorder (occupancy ratios ~0.8:0.2), resolved using anisotropic displacement parameters (EADP) .

Biological Activity & Mechanism

Q. Q3. What structural features enhance antibacterial activity against Escherichia coli?

Answer: Key substituents and interactions include:

  • 4-Methoxy group : Lowers rerank scores in ENR inhibitor (PDB:1C14) docking studies, indicating stronger binding (MIC = 120 ppm vs. 1000 ppm for non-methoxy analogs) .
  • Hydrogen bonding : The 2-hydroxy group forms bonds with Tyr 1156, while the azo-amide group interacts sterically with Ala 1196 .
  • Steric effects : Bulky substituents (e.g., 4-bromothiophene) improve membrane penetration but may reduce solubility .

Computational Validation

Q. Q4. How can molecular docking and DFT studies validate experimental bioactivity data?

Answer:

  • Docking validation : Compare rerank scores (lower = more stable binding). For example, (E)-isomers often show better binding than (Z)-isomers due to favorable π-π stacking .
  • DFT analysis : Calculate frontier molecular orbitals (FMO) to assess reactivity. HOMO-LUMO gaps <3 eV indicate high electrophilicity, correlating with antibacterial potency .
  • Charge distribution : Mulliken charges on electronegative atoms (e.g., O, N) predict hydrogen-bonding sites .

Advanced Material Properties

Q. Q5. How does this compound function as a corrosion inhibitor, and what parameters govern its adsorption?

Answer:

  • Adsorption mechanism : Physisorption dominates (ΔG°ads ~−20 kJ/mol), with Langmuir isotherm adherence indicating monolayer formation .
  • Electrochemical studies : Potentiodynamic polarization shows mixed inhibition (reduces both anodic and cathodic currents).
  • Surface analysis : Atomic force microscopy (AFM) reveals reduced roughness (Ra < 50 nm) on mild steel in 0.5 M H₂SO₄, confirming protective film formation .

Data Contradictions & Resolution

Q. Q6. How to address discrepancies between computational predictions and experimental bioactivity results?

Answer:

  • Solvent effects : Docking studies often neglect solvation. Re-run simulations with explicit solvent models (e.g., water, ethanol) .
  • Conformational sampling : Use molecular dynamics (MD) to simulate flexible binding modes over 50–100 ns trajectories.
  • Experimental validation : Compare MIC values with docking scores across analogs (e.g., 4-methoxy vs. 2-methoxy derivatives) to identify outliers .

Advanced Structural Analysis

Q. Q7. What role do non-covalent interactions play in stabilizing the solid-state structure?

Answer:

  • π-π interactions : Aromatic rings (thiophene and benzene) stack with distances of 3.5–4.0 Å, enhancing crystallinity .
  • Halogen bonding : Bromine participates in C–Br···S interactions (bond length ~3.4 Å), influencing packing motifs .
  • Hydrogen-bonded networks : Chains or dimers form via N–H···O bonds, critical for thermal stability (decomposition >250°C) .

Methodological Best Practices

Q. Q8. What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • FTIR : Confirm hydrazone formation (C=N stretch at ~1600 cm⁻¹) and phenolic –OH (broad peak at 3200–3400 cm⁻¹) .
  • ¹H/¹³C NMR : Identify E/Z isomerism via imine proton shifts (δ 8.3–8.5 ppm for E-isomers) .
  • UV-Vis : π→π* transitions (λmax ~300–330 nm) indicate conjugation extent .

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